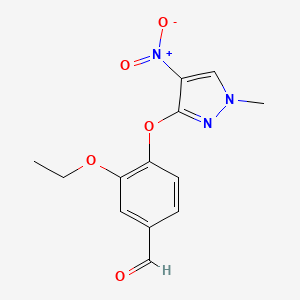![molecular formula C14H16ClNO2 B3047680 1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride CAS No. 1431963-48-2](/img/structure/B3047680.png)
1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride
Overview
Description
“1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 477868-65-8 . It has a molecular weight of 229.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride” is represented by the formula C14H15NO2 . The InChI Code for this compound is 1S/C14H15NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10,15H2,1H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the resources I have.Scientific Research Applications
Pharmacological Profiles
- 5-HT2A Receptor Antagonism : One study examined a compound structurally similar to 1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride, focusing on its role as a 5-HT2A receptor antagonist. This compound, R-96544, showed potent, competitive, and selective activity against 5-HT2A receptors. It was effective in inhibiting platelet aggregation and displayed specific binding affinities in various animal models (Ogawa et al., 2002).
Biochemical Evaluation and Synthesis
- Tubulin-Targeting Antitumor Agents : Research into the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, compounds with structural similarities to 1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride, revealed their potential as tubulin-targeting antitumor agents. These compounds showed potent antiproliferative effects in cancer cell lines, disrupting microtubular structures and inducing apoptosis (Greene et al., 2016).
Catalytic Applications
- Pincer Palladacycles Synthesis : A study on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles involved derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds showed good activity and selectivity in catalytic applications, highlighting their potential in this field (Roffe et al., 2016).
Cellular Imaging and Photocytotoxicity
- Iron(III) Catecholates Study : Research involving iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound related to 1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride, demonstrated their use in cellular imaging and photocytotoxicity under red light. These complexes showed potential in generating reactive oxygen species for cancer therapy (Basu et al., 2014).
Chemical Synthesis and Characterization
- Novel Diamine Synthesis : In a study focusing on novel diamine synthesis, a compound was prepared with a structure related to 1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride. This research contributed to the development of new materials with potential applications in polymer science (Sabbaghian et al., 2015).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
[4-(4-methoxyphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13;/h2-9H,10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRUEUKWBQVXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride | |
CAS RN |
1431963-48-2 | |
| Record name | Benzenemethanamine, 4-(4-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



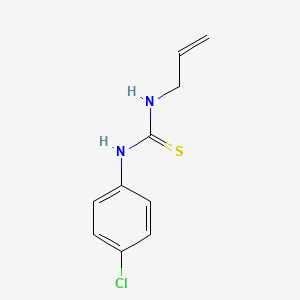
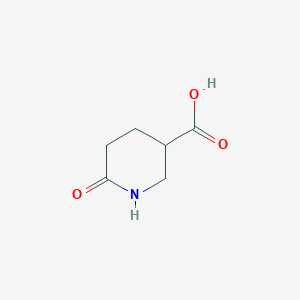
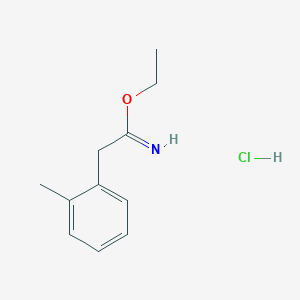

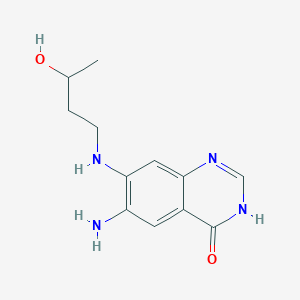
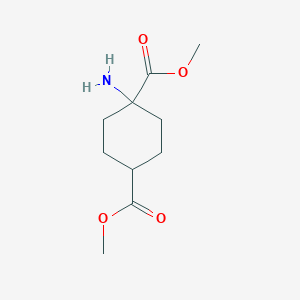
![Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B3047606.png)
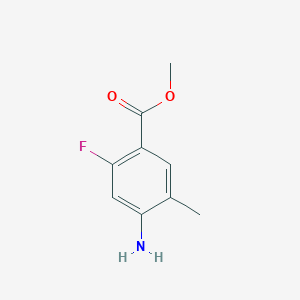
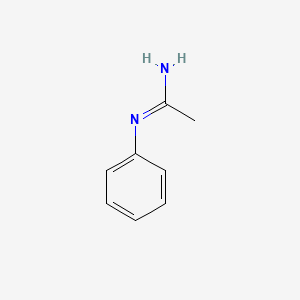

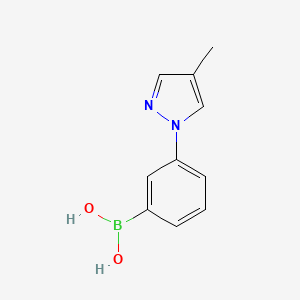
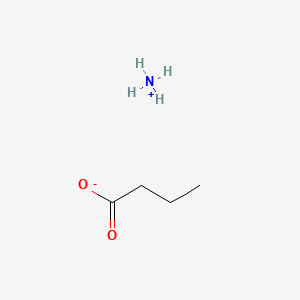
![1',2'-Dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one](/img/structure/B3047617.png)
